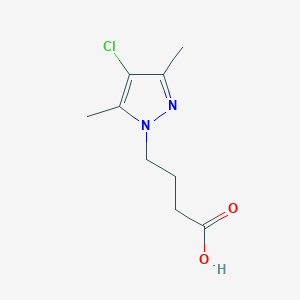

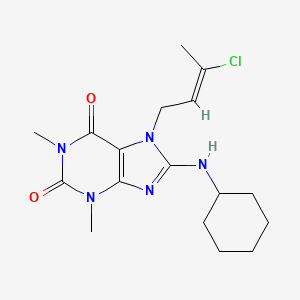

![molecular formula C18H14N4O2S3 B2447696 N-(4-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophen-2-carbonsäureamid CAS No. 1021059-10-8](/img/structure/B2447696.png)

N-(4-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophen-2-carbonsäureamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole and its derivatives are key heterocyclic molecules prevalent in many bioactive compounds as well as in synthetic drugs . They have been found in the core of various drugs and natural products .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond forming strategy .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the structure of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives was confirmed using these techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve C–C and C–N bond formation . For instance, the synthesis of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives involves a one-pot C–C and C–N bond forming strategy .Wissenschaftliche Forschungsanwendungen

Synthese neuer Derivate

Diese Verbindung wurde bei der Synthese neuer Derivate verwendet. Es wurde ein einfaches, effizientes und umweltfreundliches Protokoll für die Synthese neuer 3-((Benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylchinolin-2(1H)-on-Derivate entwickelt . Dieses Protokoll beinhaltet eine Eintopf-C–C- und C–N-Bindungsbildungsstrategie aus der Reaktion von 4-Hydroxy-1-methylchinolin-2(1H)-on, 2-Aminobenzothiazol und aromatischen Aldehyden .

Anti-inflammatorische Eigenschaften

Die Verbindung wurde bei der Entwicklung, Synthese, Charakterisierung und Analyse der entzündungshemmenden Eigenschaften neuer Derivate verwendet . Verbindungen mit einer Methoxygruppe in der sechsten Position des Benzothiazolrings, die mit Piperidin- und Morpholin-Molekülen verknüpft sind, zeigten ausgezeichnete COX-2-SI-Werte und eine signifikante Hemmung der Albumindenaturierung .

Antitumoraktivität

Die Verbindung wurde bei der Entwicklung und Synthese neuer Derivate mit potenzieller Antitumoraktivität verwendet . Diese Derivate wurden in vitro auf ihre Antiproliferationswirkung gegen menschliche Krebszelllinien untersucht .

Wirkmechanismus

Target of Action

Similar compounds with abenzo[d]thiazol-2-ylamino moiety have been reported to exhibit anti-inflammatory and antifungal activities, suggesting potential targets could be enzymes or proteins involved in these biological processes.

Mode of Action

Compounds with similar structures have been shown to inhibitCOX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response . The compound’s interaction with these targets could lead to changes in the inflammatory response.

Result of Action

Based on the reported anti-inflammatory activity of similar compounds , it can be inferred that this compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of pro-inflammatory mediators.

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on similar compounds could involve the development of more effective drugs. The combination of two or more pharmacophores in a single molecule is a well-established assumption for the development of more effective drugs . Many literature reports have highlighted the enhanced bioactive properties of the combination and fused heterocycles .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with inhibitory concentrations compared with standard reference drugs

Cellular Effects

The cellular effects of N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide are currently unknown. Benzothiazole derivatives have been found to have inhibitory effects on M. tuberculosis

Molecular Mechanism

The molecular mechanism of action of N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is not yet fully understood. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with biomolecules involved in the life cycle of M. tuberculosis .

Eigenschaften

IUPAC Name |

N-[4-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S3/c23-15(21-18-20-12-4-1-2-5-13(12)27-18)8-7-11-10-26-17(19-11)22-16(24)14-6-3-9-25-14/h1-6,9-10H,7-8H2,(H,19,22,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLKBHXRFNHCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447616.png)

![2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2447619.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)

![3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2447626.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2447630.png)

![4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid](/img/structure/B2447632.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2447634.png)